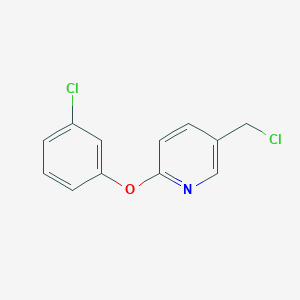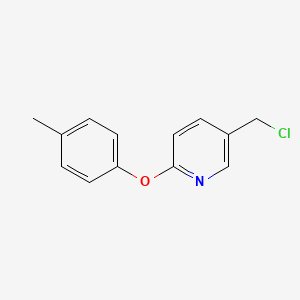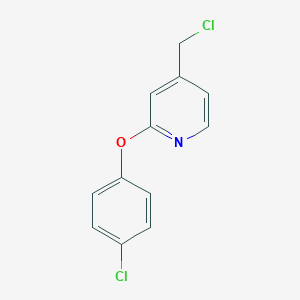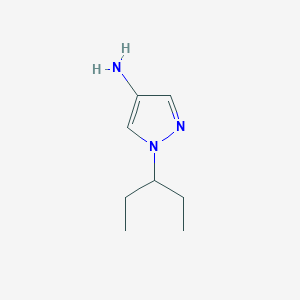
5-Chloromethyl-2-(2,5-dichloro-phenoxy)-pyridine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloromethyl-2-(2,5-dichloro-phenoxy)-pyridine, 95%, is an organic compound that has been used in various scientific research applications. It is a white crystalline solid that is insoluble in water and has a melting point of around 100°C. This compound has been used in a variety of research studies due to its unique properties, as well as its ability to be synthesized in a relatively simple manner.
Wissenschaftliche Forschungsanwendungen
5-Chloromethyl-2-(2,5-dichloro-phenoxy)-pyridine, 95%, has been used in a variety of scientific research applications. It has been used in studies on the synthesis of new drugs, as well as in studies on the biological activity of various compounds. It has also been used in studies on the synthesis of polymers, as well as in studies on the structure-activity relationships of various compounds. Additionally, it has been used in studies on the synthesis of new catalysts and in studies on the development of new methods of synthesis.
Wirkmechanismus
The mechanism of action of 5-Chloromethyl-2-(2,5-dichloro-phenoxy)-pyridine, 95%, is not fully understood. However, it is believed that it acts as an inhibitor of certain enzymes, such as cytochrome P-450. It is also believed to have an effect on the activity of certain receptors, such as the serotonin receptor. Additionally, it is believed to have an effect on the activity of certain hormones, such as cortisol.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloromethyl-2-(2,5-dichloro-phenoxy)-pyridine, 95%, are not fully understood. However, it is believed to have an effect on the activity of certain enzymes, such as cytochrome P-450. Additionally, it is believed to have an effect on the activity of certain hormones, such as cortisol. Furthermore, it is believed to have an effect on the activity of certain receptors, such as the serotonin receptor.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-Chloromethyl-2-(2,5-dichloro-phenoxy)-pyridine, 95%, in laboratory experiments include its relatively simple synthesis method, its ability to be used in a variety of research studies, and its ability to act as an inhibitor of certain enzymes. The limitations of this compound include its insolubility in water, its relatively low melting point, and its potential for toxicity.
Zukünftige Richtungen
The potential future directions for 5-Chloromethyl-2-(2,5-dichloro-phenoxy)-pyridine, 95%, include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further research could be conducted into the synthesis of new catalysts and the development of new methods of synthesis. Finally, further research could be conducted into the structure-activity relationships of various compounds.
Synthesemethoden
5-Chloromethyl-2-(2,5-dichloro-phenoxy)-pyridine, 95%, can be synthesized using a two-step process. The first step involves the reaction of 2,5-dichlorophenol with potassium hydroxide in an aqueous medium. The reaction is carried out at room temperature and yields a mixture of 5-chloromethyl-2-(2,5-dichloro-phenoxy)-pyridine, 95%, and potassium chloride. The second step involves the separation of the two products by distillation. This method is relatively simple and can be carried out in a laboratory setting.
Eigenschaften
IUPAC Name |
5-(chloromethyl)-2-(2,5-dichlorophenoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl3NO/c13-6-8-1-4-12(16-7-8)17-11-5-9(14)2-3-10(11)15/h1-5,7H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOVDOXCYHXURB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC2=NC=C(C=C2)CCl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloromethyl-2-(2,5-dichloro-phenoxy)-pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4'-[4-(Trifluoromethyl)phenylsulfamoyl]acetanilide; 97%](/img/structure/B6331326.png)

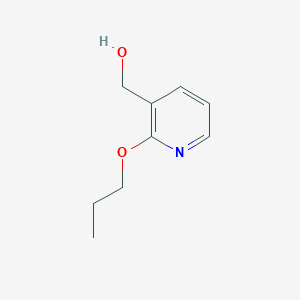
![[6-(2-Chloro-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331357.png)
![[6-(2,4-Dichloro-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331368.png)
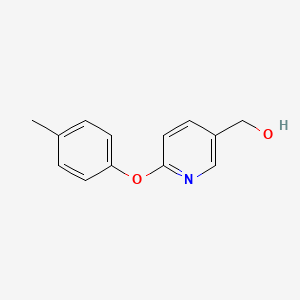
![[6-(4-Trifluoromethyl-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331384.png)
